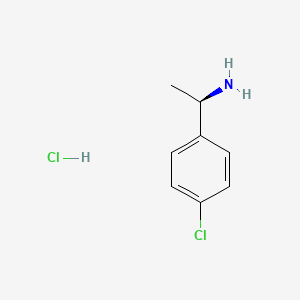

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride

Overview

Description

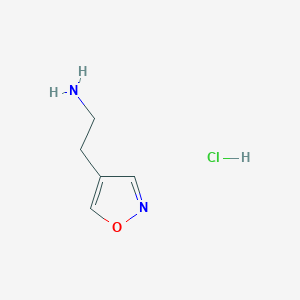

“®-1-(4-Chlorophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H11Cl2N . It has a molecular weight of 192.09 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of lorcaserin hydrochloride, an anti-obesity drug, involves N-protection of 2-(4-chlorophenyl)ethanamine with di-tert-butyl dicarbonate, N-alkylation with allyl bromide, deprotection, intramolecular Friedel–Crafts alkylation, chiral resolution with l-(+)-tartaric acid, and the final salification .Molecular Structure Analysis

The molecular structure of “®-1-(4-Chlorophenyl)ethanamine hydrochloride” can be represented by the InChI string: InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity .Physical And Chemical Properties Analysis

“®-1-(4-Chlorophenyl)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 192.09 and a molecular formula of C8H11Cl2N . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Antiamoebic Activity : A series of chalcones with N-substituted ethanamine were synthesized, demonstrating significant antiamoebic activity against Entamoeba histolytica. These compounds were synthesized via aldol condensation, involving reactions with 2-chloro N-substituted ethanamine hydrochloride, showcasing potential pharmaceutical applications (Zaidi et al., 2015).

Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride : A novel synthesis pathway for Lorcaserin Hydrochloride, an antiobesity drug, was achieved. This process involved N-protection, N-alkylation, intramolecular Friedel–Crafts alkylation, and chiral resolution, demonstrating a scalable and high-purity production method (Zhu et al., 2015).

Enzymatic Resolution for Herbicide Production : The enzymatic resolution of (R,S)-1-(4-chlorophenyl)ethylamine using Novozym 435 for producing a novel triazolopyrimidine herbicide showcases an application in agriculture. The process highlights the effectiveness of biocatalysis in achieving high enantioselectivity and purity in synthesizing chiral intermediates (Zhang et al., 2018).

Environmental Applications

- DDT Biodegradation : Research on the degradation of DDT, a toxic pesticide, through a synergistic interaction between the brown-rot fungus Fomitopsis pinicola and the bacterium Ralstonia pickettii indicates environmental remediation applications. This consortium efficiently degraded DDT, suggesting a novel approach to mitigating the environmental impact of persistent organic pollutants (Purnomo et al., 2020).

Drug Synthesis Intermediates

- Cinacalcet Hydrochloride Intermediate : The synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for Cinacalcet Hydrochloride, illustrates its application in pharmaceutical manufacturing. The process involved chiral resolution with R-(−)-mandelic acid, offering an efficient approach for obtaining the desired enantiomer with high purity and yield (Mathad et al., 2011).

Chiral Resolution and Synthesis

- Chirality in Crystal Formation : A study on the crystallization of 1-(4-chlorophenyl)ethylamine with binaphthoic acid by ketimine formation highlights the importance of chirality in synthesizing specific molecular configurations. The process exhibited a switch in chirality based on the solvent used, demonstrating the nuanced control required in chiral synthesis (Jin et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704168 | |

| Record name | (1R)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1167414-87-0 | |

| Record name | (1R)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)